![molecular formula C13H15NO3 B1331619 (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester CAS No. 428518-44-9](/img/structure/B1331619.png)
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Overview
Description
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a benzyl group, and a carboxylic acid ester, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amide bond formation.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale cyclization: Utilizing automated reactors to ensure consistent yield and purity.
Efficient benzylation:
High-throughput esterification: Using advanced catalytic systems to achieve high conversion rates.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohol derivatives are typically formed.
Substitution: Various substituted pyrrolidine derivatives can be synthesized.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester generally involves several key steps:
- Starting Materials : The synthesis usually begins with (S)-proline.
- Pyrrolidine Ring Formation : Cyclization reactions are employed to form the pyrrolidine ring.
- Benzyl Group Introduction : The benzyl group is introduced via benzylation reactions using benzyl bromide or chloride.
- Esterification : The carboxylic acid group is esterified using methanol and a strong acid catalyst .
Chemistry
This compound serves as a versatile intermediate in organic synthesis. It is utilized in the development of complex organic molecules, particularly in synthesizing chiral drugs and bioactive compounds due to its unique chiral configuration .
Biology
In biological research, this compound is significant for studying enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow researchers to explore how specific molecular configurations affect biological activity and interaction with biological targets .
Medicine
The compound has potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceutical agents targeting neurological disorders. Its derivatives have shown promise in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .
Industry
In industrial applications, this compound is used in the production of fine chemicals and materials science. Its unique properties make it a valuable building block for various chemical syntheses and formulations .
Case Studies
- Oxidative Stress Study : A study demonstrated that treatment with this compound showed reduced oxidative stress markers in cellular models, indicating potential neuroprotective effects.
- Antimicrobial Activity : Derivatives of this compound were tested against multidrug-resistant pathogens, revealing significant antibacterial activity comparable to established antibiotics like vancomycin .
- Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results against various cancer cell lines, suggesting that modifications of this structure could lead to effective therapeutic agents .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: The enantiomer of the compound, with different biological activity.
1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester: A similar compound with an ethyl ester group instead of a methyl ester.
1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid: The non-esterified form of the compound.
Uniqueness
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific chiral configuration, which imparts distinct biological properties compared to its enantiomer and other analogs. This uniqueness makes it valuable in the synthesis of chiral drugs and in studies requiring enantiomerically pure compounds.
Biological Activity
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₅NO₃ and a CAS number of 428518-44-9. The compound features a pyrrolidine ring with a ketone and carboxylic acid functional group, along with a benzyl substituent which enhances its lipophilicity, influencing its biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in oxidative stress pathways, particularly through the Nrf2 transduction pathway. This interaction leads to the activation of antioxidant genes, suggesting potential protective effects against oxidative damage.
- Receptor Binding : It is suggested that this compound may bind to GABA receptors and benzodiazepine receptors, potentially exhibiting anxiolytic and anticonvulsant properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of 5-oxopyrrolidine compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | A549 (lung adenocarcinoma) | 78–86% viability at 100 µM | Comparable to cisplatin |
Other derivatives | Various | Varies | Some showed enhanced activity against multidrug-resistant strains |
These findings indicate that the compound can reduce cell viability significantly in cancer models, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies revealed that it exhibits antibacterial activity against certain Gram-positive bacteria:
Pathogen | MIC (µg/mL) | Resistance Profile |
---|---|---|
Staphylococcus aureus | 1–8 | Multidrug-resistant strains |
Enterobacteriales (e.g., E. coli) | >64 | No significant activity |
The compound has shown promising results against multidrug-resistant strains, indicating its potential in addressing antibiotic resistance .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Oxidative Stress : A study demonstrated that treatment with this compound activated the Nrf2 pathway in human cell lines, leading to increased expression of antioxidant genes. This suggests a protective role against oxidative damage, which is relevant for conditions such as neurodegenerative diseases.
- Anticancer Efficacy : In an experimental model using A549 cells, the compound was compared with standard chemotherapeutics like cisplatin. Results indicated that while it reduced cell viability significantly, it also exhibited toxicity towards non-cancerous cells, highlighting the need for further optimization .
- Antimicrobial Resistance : Research focused on the antimicrobial efficacy against resistant strains showed that derivatives of this compound could inhibit growth in clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antimicrobial agents .
Properties
IUPAC Name |
methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWSSDZHQOPJI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350778 | |
Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428518-44-9 | |
Record name | Methyl (3S)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428518-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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